O-(3-ethoxyphenyl)hydroxylamine
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Overview
Description
O-(3-ethoxyphenyl)hydroxylamine is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 3-ethoxyphenyl group
Preparation Methods
The synthesis of O-(3-ethoxyphenyl)hydroxylamine can be achieved through several methods. One common approach involves the reaction of 3-ethoxyaniline with hydroxylamine-O-sulfonic acid under acidic conditions . This reaction typically proceeds at room temperature and yields the desired product with good efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
O-(3-ethoxyphenyl)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form the corresponding nitroso compound using oxidizing agents such as potassium permanganate or hydrogen peroxide . Reduction reactions can convert it back to the parent amine using reducing agents like sodium borohydride. Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups onto the aromatic ring, leading to a variety of derivatives .
Scientific Research Applications
O-(3-ethoxyphenyl)hydroxylamine has several applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various nitrogen-containing compounds, including amines, amides, and N-heterocycles . In the industry, it can be used in the production of dyes, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of O-(3-ethoxyphenyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. This compound can transfer its amino group to various substrates, facilitating the formation of C-N, N-N, O-N, and S-N bonds . The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.
Comparison with Similar Compounds
O-(3-ethoxyphenyl)hydroxylamine can be compared to other O-substituted hydroxylamines, such as O-(diphenylphosphinyl)hydroxylamine and hydroxylamine-O-sulfonic acid . These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and applications. For example, O-(diphenylphosphinyl)hydroxylamine is known for its use in electrophilic amination reactions, while hydroxylamine-O-sulfonic acid is commonly used as an oxidizing agent .
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
O-(3-ethoxyphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO2/c1-2-10-7-4-3-5-8(6-7)11-9/h3-6H,2,9H2,1H3 |
InChI Key |
FOPGWTVUQINBRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC=C1)ON |
Origin of Product |
United States |
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